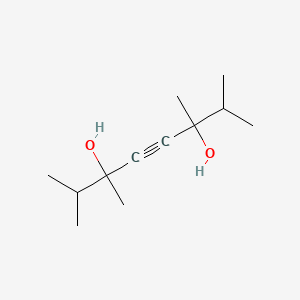![molecular formula C10H11NO5 B14362707 N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine CAS No. 91650-43-0](/img/structure/B14362707.png)
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine is an organic compound that belongs to the class of phenylmethoxycarbonyl derivatives. This compound is characterized by the presence of a hydroxyphenyl group attached to a methoxycarbonyl moiety, which is further linked to a glycine residue. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine typically involves the reaction of 2-hydroxybenzyl alcohol with glycine in the presence of a suitable coupling agent. The reaction is carried out under mild conditions to ensure the preservation of the functional groups. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethoxycarbonyl derivatives.
科学研究应用
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and proteins, leading to inhibition or modification of their activity. Additionally, the methoxycarbonyl group can undergo hydrolysis to release glycine, which can further participate in various biochemical processes.
相似化合物的比较
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine can be compared with other similar compounds, such as:
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}alanine: Similar structure but with an alanine residue instead of glycine.
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}serine: Similar structure but with a serine residue instead of glycine.
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}threonine: Similar structure but with a threonine residue instead of glycine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
91650-43-0 |
|---|---|
分子式 |
C10H11NO5 |
分子量 |
225.20 g/mol |
IUPAC 名称 |
2-[(2-hydroxyphenyl)methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C10H11NO5/c12-8-4-2-1-3-7(8)6-16-10(15)11-5-9(13)14/h1-4,12H,5-6H2,(H,11,15)(H,13,14) |
InChI 键 |
ZTQXOKHFGSZHGO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC(=O)NCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


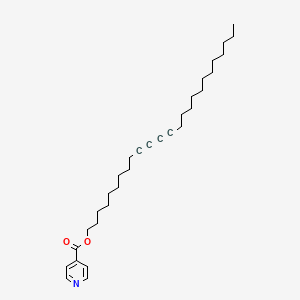
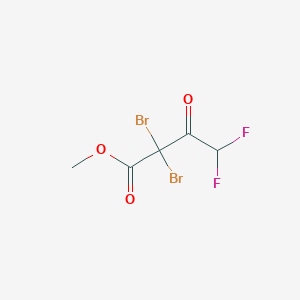
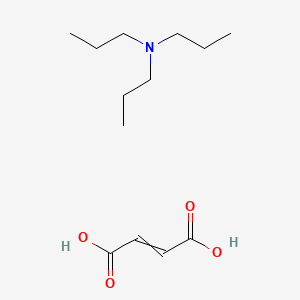
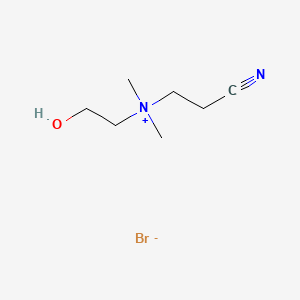
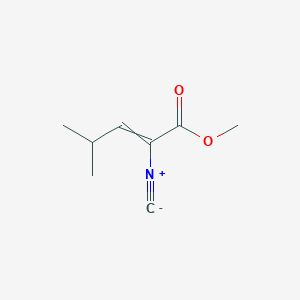

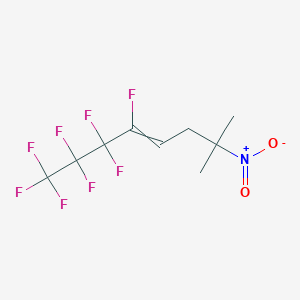
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
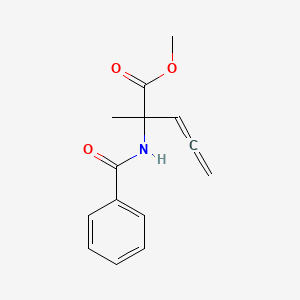



![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
